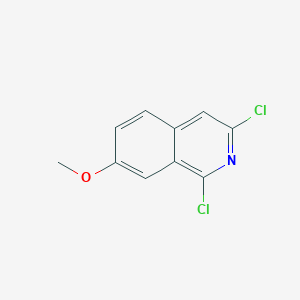

1,3-Dichloro-7-methoxyisoquinoline

Description

Significance of the Isoquinoline (B145761) Scaffold in Medicinal Chemistry and Organic Synthesis

The isoquinoline scaffold, the core structure of 1,3-dichloro-7-methoxyisoquinoline, is recognized as a "privileged structure" in the fields of medicinal chemistry and organic synthesis. nih.govnih.gov This designation is attributed to its frequent appearance in a wide array of biologically active compounds, including many natural alkaloids and synthetic drugs. rsc.org The structural rigidity and aromatic nature of the isoquinoline ring system provide an ideal framework for the spatial presentation of various functional groups, enabling specific interactions with biological targets. nih.gov

The versatility of the isoquinoline core has led to its incorporation into molecules with a broad spectrum of pharmacological activities. These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. nih.gov For instance, isoquinoline derivatives have been investigated as potent inhibitors of protein kinases, a class of enzymes that are crucial in cellular signaling pathways and are often dysregulated in diseases like cancer. nih.govnih.gov The development of isoquinoline-based kinase inhibitors has been a significant area of research, leading to the discovery of clinically relevant therapeutic agents. nih.gov

From an organic synthesis perspective, the construction of the isoquinoline skeleton and its derivatives has been a subject of intense interest. nih.gov Chemists have developed numerous synthetic methodologies to access this important heterocyclic system, ranging from classical named reactions to modern transition-metal-catalyzed cross-coupling reactions. organic-chemistry.org The ability to introduce a diverse range of substituents at various positions on the isoquinoline ring allows for the fine-tuning of the molecule's properties, which is a critical aspect of drug discovery and development. nih.gov

Contextualization within Halogenated and Methoxylated Isoquinoline Analogues

This compound belongs to a broader class of halogenated and methoxylated isoquinoline analogues. The presence and position of halogen and methoxy (B1213986) substituents on the isoquinoline scaffold can profoundly influence the molecule's chemical reactivity and biological activity.

Halogen atoms, such as chlorine, are known to modulate the electronic properties of aromatic rings and can participate in various chemical transformations, including nucleophilic aromatic substitution and metal-catalyzed coupling reactions. nih.gov In the context of medicinal chemistry, the introduction of halogens can enhance binding affinity to biological targets, improve metabolic stability, and increase cell membrane permeability. nih.gov Research on halogen-substituted isoquinoline-1,3-diones has demonstrated that the presence of halogens is crucial for their potency and selectivity as inhibitors of deubiquitinases, an important class of enzymes in protein regulation. nih.gov

The specific substitution pattern of this compound, with chlorine atoms at positions 1 and 3 and a methoxy group at position 7, creates a unique chemical entity with a distinct reactivity profile. For example, in a documented reaction, this compound is treated with a mixture of acetic acid and hydriodic acid in the presence of red phosphorus. This process results in the reduction of the compound to form 3-chloro-7-methoxyisoquinoline, demonstrating a selective dehalogenation reaction. google.comgoogleapis.com This type of selective transformation is a valuable tool in multi-step synthetic sequences, allowing for the strategic manipulation of the isoquinoline core to build more complex target molecules.

The study of various halogenated and methoxylated isoquinolines continues to be an active area of research, as scientists explore how different substitution patterns can lead to the development of new synthetic intermediates and potent therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-7-methoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c1-14-7-3-2-6-4-9(11)13-10(12)8(6)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGQUBMFDFROOSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(N=C(C=C2C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24623-40-3 | |

| Record name | 1,3-dichloro-7-methoxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,3 Dichloro 7 Methoxyisoquinoline and Its Structural Analogues

Targeted Synthesis of 1,3-Dichloro-7-methoxyisoquinoline

The direct and efficient synthesis of the title compound is crucial for its application as a chemical intermediate. Methodologies often focus on building the heterocyclic ring with the desired substitution pattern already in place.

Modified Beckmann Rearrangement Approaches from 1H-Indene-1,2(3H)-dione Monooximes

The Beckmann rearrangement is a classic organic reaction that converts a ketoxime into an amide or a lactam in the presence of an acid catalyst. beilstein-journals.org Discovered in 1886, this rearrangement involves the migration of the group positioned anti to the leaving group on the oxime's nitrogen atom. beilstein-journals.org This protocol is famously used in the industrial production of ε-caprolactam, the precursor to Nylon-6, from cyclohexanone (B45756) oxime. beilstein-journals.org

The subsequent rearrangement of this oxime, promoted by reagents like polyphosphoric acid or phosphorus pentachloride, would lead to the expansion of the five-membered ring into the six-membered lactam core of the isoquinoline (B145761) system. The final conversion to the target dichlorinated isoquinoline would then require chlorination steps, for instance using phosphoryl chloride (POCl₃), to transform the lactam and any other susceptible positions into the corresponding chlorides.

Synthetic Transformations for Functionalization

Once synthesized, the chlorine and methoxy (B1213986) substituents on the this compound core offer multiple handles for selective functionalization, enabling the creation of diverse molecular libraries.

Chemoselective Reduction to Monochloro-7-methoxyisoquinolines

The selective removal of one of the two chlorine atoms is a key transformation for creating monochloro derivatives, which can then undergo further distinct reactions. The different electronic environments of the chlorine atoms at the C1 and C3 positions allow for potential chemoselectivity. Selective reduction can often be achieved through catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under controlled conditions (e.g., specific solvent, temperature, and hydrogen pressure). The choice of catalyst and reaction conditions can influence which chlorine atom is preferentially removed. Alternatively, reducing agents like dithiothreitol (B142953) have been used for the selective cleavage of specific bonds in complex molecules, suggesting that tailored chemical reductants could also be explored for selective dehalogenation. nih.gov

Strategies for Further Halogen Manipulation on the Isoquinoline Core

Beyond reduction, the chloro-substituents are excellent leaving groups for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the halo-isoquinoline with an aryl or vinyl boronic acid or ester. rsc.org For dihalogenated systems, site-selectivity can often be achieved. Studies on dihaloisoquinolines and related heterocycles like dichloroquinolines show that the reaction can be directed to a specific position based on electronic effects and the choice of catalyst, ligands, and reaction conditions. rsc.orgnih.govresearchgate.net For instance, 1,3-dihalo-isoquinolines are known to undergo selective Suzuki-Miyaura coupling at the C1 position. rsc.org

Halogen Exchange Reactions: The chlorine atoms can be exchanged for other halogens, such as fluorine or iodine, through reactions like the Finkelstein reaction or by using other metal halides. google.comvedantu.comyoutube.comgoogle.com This can alter the reactivity of the molecule for subsequent transformations. For example, converting a chloro-substituent to a more reactive iodo-substituent can facilitate milder cross-coupling conditions. These exchange reactions are typically performed using an alkali metal halide in a suitable solvent like acetone (B3395972) or sulfolane, sometimes at elevated temperatures. google.comgoogle.com Lithium-halogen exchange is another powerful method, where an organolithium reagent exchanges with a halogen, creating a lithiated intermediate that can be trapped with various electrophiles. The rate of this exchange typically follows the trend I > Br > Cl. princeton.edu

Regioselective Functionalization of the Methoxy Group

The methoxy group at the C7 position provides another site for modification, most commonly through O-demethylation to reveal a phenolic hydroxyl group. This hydroxyl group can then be used for further derivatization (e.g., etherification, esterification).

General Synthetic Routes for Isoquinoline Core Construction Relevant to Derivatives

Several classical and modern synthetic methods are available for constructing the fundamental isoquinoline ring system, which can be adapted to produce a wide range of derivatives.

Bischler-Napieralski Reaction: This is one of the most widely used methods for synthesizing 3,4-dihydroisoquinolines. wikipedia.orgorganic-chemistry.org It involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgnrochemistry.com The resulting dihydroisoquinoline can then be dehydrogenated (oxidized) to furnish the aromatic isoquinoline core. nrochemistry.com The reaction is generally most effective when the aromatic ring contains electron-donating groups, which facilitate the intramolecular electrophilic aromatic substitution step. nrochemistry.com

Pictet-Spengler Reaction: This reaction produces tetrahydroisoquinolines by condensing a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst. name-reaction.comwikipedia.org The reaction proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic attack on the aromatic ring. wikipedia.orgquimicaorganica.org Like the Bischler-Napieralski reaction, the resulting tetrahydroisoquinoline can be oxidized to the fully aromatic isoquinoline. This method is a cornerstone in the synthesis of many isoquinoline alkaloids. nih.govaalto.fi

These established routes, combined with modern catalytic methods, provide a robust toolbox for the synthesis of this compound and its diverse structural analogues, paving the way for new discoveries in medicinal chemistry and materials science.

Cyclization Reactions and Annulation Strategies

Cyclization and annulation reactions represent fundamental strategies for constructing the isoquinoline core. These methods involve the formation of the heterocyclic ring from acyclic or partially cyclic precursors.

One notable approach involves the electrophilic cyclization of iminoalkynes. The tert-butylimines derived from o-(1-alkynyl)benzaldehydes can be cyclized under mild conditions using various electrophilic reagents like iodine, iodine monochloride, and phenylselenyl chloride to yield halogen- and selenium-containing disubstituted isoquinolines in moderate to excellent yields. acs.org Furthermore, metal-catalyzed ring closure of these same iminoalkynes, for instance with a silver catalyst at 50 °C, provides an effective route to aryl-, alkenyl-, and alkyl-substituted isoquinolines. acs.org

Another versatile method involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. nih.gov This reaction proceeds through an eneamido anion intermediate that can be trapped in situ with various electrophiles to afford a diverse range of highly substituted isoquinolines. nih.gov This strategy allows for the direct synthesis of 3-substituted and 4-alkyl substituted isoquinolines. nih.gov

Annulation strategies often employ transition metal catalysts to construct the isoquinoline ring system. For instance, a ruthenium-catalyzed annulation of N-hydroxyoximes with 1,3-diynes has been theoretically studied to understand the regioselective synthesis of alkynylated isoquinolines. researchgate.netnih.gov The migratory insertion of the 1,3-diyne is a key factor in controlling the regioselectivity of the reaction. researchgate.netnih.gov

A summary of representative cyclization and annulation strategies is presented in the table below.

| Starting Materials | Reagents/Catalyst | Product Type | Ref. |

| o-(1-alkynyl)benzaldehyde imines | I₂, ICl, PhSeCl | Halogen/Selenium-containing isoquinolines | acs.org |

| o-(1-alkynyl)benzaldehyde imines | Silver catalyst | Substituted isoquinolines | acs.org |

| Lithiated o-tolualdehyde tert-butylimines, Nitriles | Electrophiles | Polysubstituted isoquinolines | nih.gov |

| N-hydroxyoximes, 1,3-diynes | [RuCl₂(p-cymene)]₂ | Alkynylated isoquinolines | researchgate.netnih.gov |

C-H Activation Methodologies (e.g., Rhodium(III)-Catalyzed Processes)

Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of isoquinolines and their derivatives. sioc-journal.cn This approach avoids the need for pre-functionalized starting materials, thereby increasing synthetic efficiency. niscpr.res.in

Rhodium(III)-catalyzed C-H activation has been extensively utilized in this context. sioc-journal.cnacs.org For example, a convenient and highly regioselective synthesis of substituted isoquinolines has been developed from aromatic ketoximes and alkynes via a one-pot, rhodium-catalyzed C-H bond activation. nih.gov This process is believed to involve chelation-assisted C-H activation, alkyne insertion, reductive elimination, intramolecular electrocyclization, and aromatization. nih.gov Similarly, aryl ketone O-acyloxime derivatives react with internal alkynes in the presence of a rhodium(III) catalyst to afford isoquinolines. nih.gov In this transformation, the N-O bond of the oxime acts as an internal oxidant. nih.gov

Hydrazones have also been employed as directing groups in Rh(III)-catalyzed C-H activation/annulation reactions for the synthesis of highly substituted isoquinolines without the need for an external oxidant. acs.org This reaction proceeds via C-C and C-N bond formation coupled with N-N bond cleavage. acs.org Furthermore, benzimidates can react with allyl carbonates in a Rh(III)-catalyzed cascade C-H activation/cyclization to produce isoquinoline derivatives, with allyl carbonates acting as a C2 synthon. rsc.org

Cobalt(III) catalysts have also been shown to be effective in the C-H functionalization of benzimidates with alkynes under air, leading to substituted isoquinolines in moderate to good yields. acs.org

The following table summarizes key C-H activation methodologies for isoquinoline synthesis.

| Substrate | Coupling Partner | Catalyst System | Product | Ref. |

| Aromatic Ketoximes | Alkynes | Rhodium(III) | Substituted Isoquinolines | nih.gov |

| Aryl Ketone O-acyloximes | Internal Alkynes | [Cp*RhCl₂]₂/NaOAc | Substituted Isoquinolines | nih.gov |

| Hydrazones | Alkynes | Rhodium(III) | Highly Substituted Isoquinolines | acs.org |

| Benzimidates | Allyl Carbonates | Rhodium(III) | Isoquinoline Derivatives | rsc.org |

| Benzimidates | Alkynes | Cobalt(III) | Substituted Isoquinolines | acs.org |

Oxidative Coupling and Related Processes

Oxidative coupling reactions provide another powerful avenue for the synthesis of the isoquinoline core, often involving the formation of key C-C and C-N bonds in a single step.

A general rhodium-catalyzed oxidative coupling reaction between internal alkynes and aryl aldimines has been described, affording 3,4-disubstituted isoquinolines in good yield and with high regioselectivity. acs.orgresearchgate.net These reactions typically employ a copper(II) salt as the terminal oxidant and proceed under mild conditions. acs.org Mechanistic studies suggest that the C-N bond formation occurs via reductive elimination from a rhodium(III) species. acs.orgresearchgate.net

Furthermore, hypervalent iodine reagents, such as phenyliodine bis(trifluoroacetate) (PIFA), can mediate the intramolecular oxidative cyclization of ketoximes bearing an alkene moiety. nih.gov This reaction, conducted in 2,2,2-trifluoroethanol (B45653) (TFE), leads to the formation of various polysubstituted isoquinoline N-oxides. nih.gov Mechanistic investigations suggest that an ionic pathway is the primary route for this transformation. nih.gov

Cross-Coupling Reactions (e.g., Suzuki Coupling, Buchwald Reactions)

Cross-coupling reactions are indispensable tools for the functionalization of pre-existing isoquinoline scaffolds, including halogenated derivatives like this compound.

Suzuki Coupling: The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is widely used for the formation of C-C bonds. wikipedia.orglibretexts.org In the context of di- or tri-halogenated quinolines and isoquinolines, the regioselectivity of the Suzuki coupling is a critical consideration. For instance, the reaction of 4,7-dichloroquinoline (B193633) with phenylboronic acid using a phosphine-free palladium acetate (B1210297) catalyst in water yields a mixture of the mono- and di-substituted products, while 7-chloro-4-iodoquinoline (B1588978) reacts with much higher regioselectivity at the 4-position. researchgate.net This highlights the differential reactivity of chloro and iodo substituents. The Suzuki coupling has been successfully applied to the synthesis of 3,5-diaryl-1,2,4-thiadiazoles from 3,5-dichloro-1,2,4-thiadiazole (B1299824) by controlling the reaction temperature. nih.gov Similarly, one-pot, regioselective double Suzuki couplings of 2,4-dichloropyrimidine (B19661) have been developed. researchgate.net These principles can be extended to the selective functionalization of this compound.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an amine and an aryl halide. wikipedia.orglibretexts.org This reaction is a powerful method for introducing amino groups onto the isoquinoline core. For example, isoquinolin-3-amines have been shown to undergo Buchwald-Hartwig coupling with various substituted aryl halides to produce N-arylated isoquinolinamines in good to excellent yields. arkat-usa.orgresearchgate.net The reaction mechanism generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination. wikipedia.orgnih.gov

The table below provides an overview of these cross-coupling reactions.

| Reaction Type | Substrate | Reagent | Catalyst System | Product | Ref. |

| Suzuki Coupling | 4,7-Dichloroquinoline | Phenylboronic acid | Pd(OAc)₂ | 7-Chloro-4-phenylquinoline | researchgate.net |

| Suzuki Coupling | 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic acids | Pd(PPh₃)₄ | 3,5-Diaryl-1,2,4-thiadiazoles | nih.gov |

| Buchwald-Hartwig Amination | Isoquinolin-3-amine | Aryl halides | Pd₂(dba)₃ / JohnPhos or Xantphos | N-Arylisoquinolin-3-amines | arkat-usa.orgresearchgate.net |

Amination Reactions of Halogenated Isoquinoline Derivatives

Beyond palladium-catalyzed methods, direct nucleophilic aromatic substitution (SNAr) can also be a viable strategy for the amination of activated halogenated isoquinolines. The electron-withdrawing nature of the nitrogen atom in the isoquinoline ring facilitates nucleophilic attack, particularly at the C1 and C3 positions. The presence of two chlorine atoms in this compound further activates the ring towards SNAr. By carefully controlling the reaction conditions and the nature of the amine nucleophile, selective mono- or di-amination can potentially be achieved.

Reactivity and Mechanistic Investigations of 1,3 Dichloro 7 Methoxyisoquinoline Transformations

Investigation of Nucleophilic Substitution at Halogenated Positions

The halogenated positions at C1 and C3 of the 1,3-dichloro-7-methoxyisoquinoline ring are the primary sites for nucleophilic substitution reactions. The reactivity of these positions is influenced by the electron-withdrawing nature of the nitrogen atom in the isoquinoline (B145761) core and the electronic effects of the methoxy (B1213986) group at the C7 position.

In nucleophilic aromatic substitution (SNAr) reactions, a potent nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. For this compound, the chlorine atoms serve as leaving groups. The general mechanism proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.

The relative reactivity of the C1 and C3 positions towards nucleophiles is a key aspect of investigation. The C1 position is generally more activated towards nucleophilic attack due to its α-position relative to the ring nitrogen, which can stabilize the negative charge in the intermediate through resonance. The methoxy group at C7, being an electron-donating group, can modulate the reactivity of the ring through its mesomeric effect, potentially having a more pronounced influence on the C3 position.

Studies on related substituted isoquinolines have demonstrated that a variety of nucleophiles, including amines, alkoxides, and thiolates, can displace halogen substituents. nih.gov The choice of solvent, temperature, and the nature of the nucleophile can influence the regioselectivity of the substitution. For instance, in the synthesis of other complex isoquinolines, the careful selection of reaction conditions allows for the selective functionalization of specific positions. harvard.edu

The following table summarizes the expected reactivity of the halogenated positions in this compound with different classes of nucleophiles, based on general principles of nucleophilic aromatic substitution.

| Nucleophile Class | Expected Primary Site of Attack | Rationale |

| Hard Nucleophiles (e.g., RO⁻, R₂N⁻) | C1 | Governed by the strong activation from the adjacent nitrogen atom. |

| Soft Nucleophiles (e.g., RS⁻, CN⁻) | C1 and C3 (competitive) | Softer nucleophiles may exhibit less regioselectivity, with orbital overlap and polarizability playing a larger role. |

| Bulky Nucleophiles | C3 (potentially) | Steric hindrance at the C1 position from the peri-hydrogen at C8 might direct bulky nucleophiles to the C3 position. |

It is important to note that while these predictions are based on established principles, empirical studies are necessary to definitively determine the regioselectivity for this compound.

Studies on Reductive Pathways of Dichlorinated Isoquinolines

The reductive transformation of dichlorinated isoquinolines, such as this compound, typically involves the cleavage of the carbon-chlorine bonds. This can be achieved through various methods, including catalytic hydrogenation, dissolving metal reductions, and electrochemical methods. A key area of mechanistic investigation is reductive dehalogenation, a process of significant environmental and synthetic relevance. epa.gov

Reductive dehalogenation can proceed through different mechanistic pathways, including direct hydrogenolysis, single-electron transfer (SET) to form radical anions, and hydride transfer. In the context of dichlorinated aromatic compounds, the stepwise removal of halogen atoms is often observed.

The formation of a radical anion is a plausible initial step in many reductive processes involving chloroarenes. Electron transfer to the low-lying π* orbital of the isoquinoline ring would generate a radical anion intermediate. This species can then eliminate a chloride ion to form a neutral radical, which can then be further reduced to an anion and subsequently protonated, or can abstract a hydrogen atom from the solvent or a donor molecule. Studies on the radical anions of isoquinoline itself have provided foundational understanding of their electronic structure. researchgate.net Furthermore, research on the rearrangement of radical anions of related aza-aromatic systems, such as 7-azabenzonorbornadienes, highlights the complex chemistry these intermediates can undergo. rsc.org

The relative ease of reduction of the C1-Cl and C3-Cl bonds would depend on the electron affinity of the respective orbitals and the stability of the resulting intermediates. The C1 position's proximity to the nitrogen atom could influence the stability of a radical or anionic intermediate at this position.

Computational Mechanistic Elucidation

Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms, offering insights into transient species and energetic profiles that are often difficult to probe experimentally.

Density Functional Theory (DFT) has become a standard method for elucidating reaction mechanisms in organic chemistry. By calculating the potential energy surface of a reaction, DFT can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the determination of activation energies, which are key to understanding reaction rates and selectivity.

For transformations of this compound, DFT calculations could be employed to:

Model the nucleophilic attack at both C1 and C3 positions to determine the preferred reaction pathway.

Calculate the activation barriers for the formation of the Meisenheimer complexes and for the subsequent loss of the chloride leaving group.

Investigate the geometries and energies of transition states to understand the factors controlling regioselectivity.

Recent studies have utilized DFT and time-dependent DFT (TD-DFT) to explore the electronic properties and non-linear optical potential of isoquinoline derivatives, demonstrating the utility of these methods in understanding the electronic structure of the isoquinoline core. nih.gov Such computational approaches can predict how substituents like the methoxy group influence the electron density and reactivity of the entire molecule. nih.gov

A thorough computational study involves the characterization of all stationary points along a reaction coordinate, including intermediates. For the reactions of this compound, this would involve calculating the energies of any proposed intermediates, such as Meisenheimer complexes in SNAr reactions or radical anions in reductive pathways.

The stability of these intermediates is a critical factor in determining the feasibility of a proposed mechanism. For example, in the synthesis of other complex isoquinolines, the formation and subsequent trapping of eneamido anion intermediates have been proposed and are supported by experimental observations. harvard.edu Computational analysis of the energetics of such intermediates can provide a deeper understanding of the reaction course and the role of additives or reaction conditions. harvard.edu

The following table outlines a hypothetical energetic profile for a nucleophilic substitution reaction on this compound that could be determined through computational analysis.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (Isoquinoline + Nucleophile) | 0 | Reference energy level. |

| Transition State 1 (TS1) | +ΔE‡₁ | Energy barrier for the formation of the Meisenheimer complex. |

| Meisenheimer Intermediate | -ΔEint | A stabilized intermediate, lower in energy than the reactants. |

| Transition State 2 (TS2) | +ΔE‡₂ | Energy barrier for the expulsion of the chloride leaving group. |

| Products | -ΔErxn | The overall reaction energy. |

As mentioned in section 3.2, single-electron transfer to form a radical anion is a potential pathway in the reduction of chloroarenes. Computational methods are particularly well-suited to study these transient and often highly reactive species. DFT calculations can be used to determine the electron affinity of this compound, providing an indication of its propensity to accept an electron.

Furthermore, the spin density distribution in the resulting radical anion can be calculated, which can offer predictions about its subsequent reactivity. For instance, the location of the highest spin density might indicate the site most prone to fragmentation or reaction. The mechanism of chloride ion loss from the radical anion to form a neutral radical can also be modeled, including the calculation of the associated energy barrier.

Isotopic labeling is a powerful experimental technique used to trace the fate of atoms throughout a chemical reaction, providing unambiguous evidence for proposed mechanisms. numberanalytics.comresearchgate.net While no specific isotopic labeling studies on this compound are reported in the surveyed literature, the principles of this method can be applied to hypothesize how such experiments could yield mechanistic insights.

For example, to investigate the mechanism of a hypothetical hydrolysis of one of the chloro substituents to a hydroxyl group, H₂O¹⁸ could be used as the source of water. By analyzing the mass of the product, one could determine if the ¹⁸O atom has been incorporated.

The following table illustrates how H₂O¹⁸-labeling could be used to distinguish between different mechanistic pathways in a hypothetical hydrolysis reaction.

| Proposed Mechanism | Expected Location of ¹⁸O Label | Rationale |

| SNAr Hydrolysis | The ¹⁸O atom would be incorporated into the hydroxyl group on the isoquinoline ring. | The ¹⁸O-labeled water molecule acts as the nucleophile, directly attacking the carbon atom and displacing the chloride. |

| Elimination-Addition | No incorporation of ¹⁸O into the product if hydroxide (B78521) is generated from unlabeled water first. | If the reaction proceeds through a benzyne-type intermediate, the position of the incoming hydroxyl group might differ, and the source of the oxygen would need to be carefully traced. |

The use of stable isotopes in conjunction with techniques like mass spectrometry and NMR spectroscopy is invaluable for delineating complex reaction pathways and understanding the subtle details of chemical transformations. acs.org

Directed Derivatization of the Isoquinoline Core

The directed derivatization of the isoquinoline core is a cornerstone of synthetic strategies aimed at creating novel compounds with potential pharmaceutical applications. The electronic nature and position of substituents on the isoquinoline ring heavily influence the regioselectivity of further functionalization. In the case of this compound, the methoxy group at C-7 acts as an electron-donating group, influencing the electron density of the entire ring system, while the chloro groups at C-1 and C-3 are electron-withdrawing and serve as reactive handles.

Site-Selective Introductions of Functional Groups at C-1, C-3, C-4, and N-2

There is a notable absence of specific research detailing the site-selective functionalization of this compound. Generally, for related dichloro-azaheterocycles, the chlorine at the C-1 position is often more reactive towards nucleophilic substitution than the one at C-3 due to the influence of the ring nitrogen. This would theoretically allow for sequential and site-selective reactions.

Common strategies for similar scaffolds that could be hypothetically applied include:

C-1 and C-3 Functionalization: Palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations are standard methods for replacing chloro substituents with a variety of functional groups. researchgate.netmdpi.com However, no studies have been found that apply these methods to this compound.

C-4 Functionalization: The C-4 position, being adjacent to a chlorine-bearing carbon and influenced by the ring nitrogen, could potentially be functionalized through deprotonation with a strong base followed by reaction with an electrophile, or via C-H activation methodologies. No such reactivity has been reported for this specific molecule.

N-2 Functionalization: The nitrogen atom of the isoquinoline ring can be alkylated or arylated to form isoquinolinium salts. This modification would significantly alter the electronic properties and reactivity of the heterocyclic system. While this is a fundamental reaction for isoquinolines, specific examples starting with this compound are not documented.

Formation of Fused Heterocyclic Systems (e.g., Pyrroloisoquinolines)

The synthesis of pyrrolo[2,1-a]isoquinolines is of significant interest due to their presence in various biologically active natural products. nih.gov A common and powerful method for constructing this fused heterocyclic system is the 1,3-dipolar cycloaddition reaction between an isoquinolinium ylide and a dipolarophile. mdpi.com This process typically begins with the N-alkylation of an isoquinoline to form an isoquinolinium salt, which is then treated with a base to generate the nitrogen ylide.

While this methodology is well-established for isoquinoline itself and some of its derivatives, there are no specific reports in the surveyed literature that utilize this compound as the starting material for the synthesis of pyrroloisoquinolines. Such a reaction would theoretically lead to a pyrrolo[2,1-a]isoquinoline (B1256269) core bearing chlorine and methoxy substituents, which could be valuable for further synthetic diversification. The absence of such studies indicates an unexplored area of chemical research.

Structure Activity Relationship Sar Studies and Drug Design Principles Based on 1,3 Dichloro 7 Methoxyisoquinoline Scaffolds

Systematic Variation of Substituents and their Impact on Biological Efficacy

The systematic modification of the isoquinoline (B145761) core is a cornerstone of drug discovery, allowing chemists to map the chemical space required for a desired biological effect. Studies on isoquinoline and its derivatives, such as the tetrahydroisoquinoline (THIQ) analogs, reveal that even minor changes to substituents can have a profound impact on biological efficacy. nih.govnih.govrsc.org The positions and electronic properties of these substituents are critical determinants of activity.

Research into isoquinoline derivatives has shown, for example, that substitutions at the 6- and 7-positions are particularly sensitive to the electronic nature of the substituent. In one study, replacing an ethoxy group at the 6-position with larger groups like propoxy or isopropoxy led to a significant reduction in activity, indicating steric hindrance is poorly tolerated at this position. nih.gov Furthermore, introducing electron-withdrawing groups, such as a carboxyl group, at either the 6- or 7-position was found to diminish or completely abolish the compound's activity. nih.gov This suggests that maintaining appropriate electron density at these positions is crucial for the biological function being studied.

Conversely, other studies have demonstrated that functionalizing the 7-position of the isoquinoline ring can be highly productive. The addition of a 7-benzyl pendant to a dimethyltyrosine-tetrahydroisoquinoline (Dmt-Tiq) scaffold, for instance, transformed a molecule from a delta opioid receptor (DOR) antagonist into a bifunctional kappa opioid receptor (KOR) agonist/mu opioid receptor (MOR) partial agonist. nih.gov Further exploration around this 7-position pendant has yielded compounds with varied multifunctional profiles, highlighting its importance in modulating receptor interactions. nih.gov In another context, studies on antifungal isoquinoline derivatives found that the presence of electron-withdrawing groups on an attached C-ring could significantly enhance activity. researchgate.net

The following table summarizes findings from various SAR studies on isoquinoline derivatives, illustrating the impact of substituent variations.

| Scaffold/Series | Position of Variation | Substituent Change | Impact on Biological Efficacy | Reference |

| Isoquinoline Derivatives | Position 6 | Ethoxy to Propoxy/Isopropoxy | Significantly reduced activity | nih.gov |

| Isoquinoline Derivatives | Position 6 or 7 | Introduction of Carboxyl group | Decreased or lost activity | nih.gov |

| Dmt-Tiq | Position 7 | Addition of Benzyl pendant | Shifted activity profile from DOR antagonist to KOR agonist/MOR partial agonist | nih.gov |

| 3-aryl-isoquinoline Derivatives | Attached C-ring | Addition of Electron-Withdrawing Groups | Significantly increased antifungal activity | researchgate.net |

| Tetrahydroisoquinolines | General | Increased Lipophilicity | Broad trend of improved potency against M. tuberculosis | researchgate.net |

These examples underscore the principle that systematic variation is essential for elucidating the structural requirements for biological efficacy, guiding the development of optimized therapeutic agents. nih.govresearchgate.net

Rational Design of Derivatives for Enhanced Potency and Selectivity

Rational drug design leverages structural insights from SAR studies and knowledge of the biological target to create derivatives with improved potency and selectivity. nih.gov This approach moves beyond random screening to a more directed effort, modifying a lead scaffold like 1,3-dichloro-7-methoxyisoquinoline to optimize its interaction with a specific protein, such as a kinase or receptor. nih.govnih.gov

A key objective in rational design is enhancing selectivity, which minimizes off-target effects. For instance, in the development of Rho-associated protein kinase (ROCK) inhibitors, a core-hopping strategy was employed where a known acetamido-thiazole scaffold was replaced with a benzoazepinone ring. nih.gov This new scaffold retained high potency, and further modifications were guided by crystallography and previous SAR data. The introduction of elongated and flexible positively-charged groups at a terminal position led to a compound with sub-nanomolar potency and remarkable selectivity over other kinases like PKA. nih.gov This success was attributed to the new side chain's ability to interact with a non-conserved region of the kinase, a strategy that is increasingly used to achieve selectivity. nih.gov

Another rational design strategy involves the rigidification of a flexible scaffold. In one study, a series of potent dual ABL/SRC inhibitors based on a 7-azaindole (B17877) core was improved by cyclizing an amino-pyrimidine motif. nih.govnih.gov This rigidification aimed to optimize the molecule's interaction with the kinase hinge region, a critical binding site. namiki-s.co.jp The resulting multi-targeted kinase inhibitors demonstrated a broader activity profile against key oncogenic kinases involved in both cancer growth and the formation of new blood vessels. nih.gov

The table below outlines several rational design strategies applied to isoquinoline-related scaffolds and their outcomes.

| Design Strategy | Scaffold/Target | Modification | Desired Outcome | Result | Reference |

| Core-Hopping and Side Chain Extension | ROCK Kinase Inhibitors | Replaced central core with a benzoazepinone ring and added a flexible, charged side chain. | Enhanced potency and selectivity over PKA. | Achieved sub-nanomolar potency and significant selectivity. | nih.gov |

| Scaffold Rigidification | ABL/SRC Kinase Inhibitors | Cyclization of an amino-pyrimidine scaffold to optimize hinge-binding. | Broader activity on selected oncogenic kinases. | Developed a lead candidate with combined antiangiogenic and antitumoral effects. | nih.govnih.gov |

| Structure-Based Design | Covalent MAP2K7 Inhibitors | Functionalized a pyrimidine (B1678525) intermediate with various amines based on docking studies. | Improved potency by avoiding steric clashes and adding favorable interactions. | Benzylamine-derived inhibitors showed high potency due to an additional cation-π interaction. | researchgate.net |

| Metabolic Consideration | Neuroendocrine Prostate Cancer Inhibitors | Introduced a chlorine atom near a hydroxyl group on a substituted isoquinoline. | Reduce glucuronidation metabolism due to steric and electronic effects. | A systematic SAR study led to a potent and highly selective compound. | nih.gov |

Conformational Analysis and Molecular Recognition in Ligand-Target Interactions

The biological activity of a drug molecule is intrinsically linked to its three-dimensional shape, or conformation, and how it is recognized by its biological target. Conformational analysis and the study of molecular recognition are therefore critical components of drug design, providing a detailed picture of the ligand-target interactions that drive efficacy and selectivity. researchgate.net

Molecular modeling techniques, such as docking studies, are frequently employed to predict and analyze how derivatives of a scaffold like this compound fit into the active site of a target protein. nih.gov These studies can reveal key interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that stabilize the ligand-protein complex. researchgate.netnih.gov For example, in the development of cruzain inhibitors, docking studies showed that semicarbazone derivatives achieved good complementarity with the enzyme's active site, which was consistent with their observed inhibitory activity. nih.gov

The binding of a ligand to its receptor is often a dynamic process involving conformational changes in both the ligand and the protein. A molecule may exist in multiple conformations in solution, but the binding process may involve the selection of a specific, less-populated conformation, or an "induced fit" where the protein itself changes shape to accommodate the ligand. unifi.it This highlights that the most stable conformation of a molecule in solution is not necessarily its bioactive conformation. unifi.it For instance, analysis of the oxytocin (B344502) peptide revealed that its predominant conformation in water differs from the conformation it adopts when bound to its receptor. unifi.it

Bioisosteric Replacement Strategies in Isoquinoline Drug Design

Bioisosterism is a powerful and widely used strategy in medicinal chemistry where a functional group or substituent in a lead compound is replaced by another group with similar physical or chemical properties. ipinnovative.com This molecular modification is employed to enhance pharmacological activity, improve selectivity, alter pharmacokinetic properties, or reduce toxicity. researchgate.netufrj.br The isoquinoline scaffold is frequently subjected to bioisosteric replacement to optimize drug candidates. nih.govnih.gov

Bioisosteres can be classified as classical (atoms or groups with the same valency) or non-classical (functional groups with similar steric and electronic properties). researchgate.net A classic example of bioisosteric replacement in the context of isoquinoline-related structures is the design of the β-blocker dichloroisoproterenol (B1670464) from isoproterenol. ufrj.br The replacement of the two catecholic hydroxyl groups with chlorine atoms resulted in a compound with antagonist instead of agonist activity and a longer half-life due to resistance to metabolic enzymes. ufrj.br

In a more recent study, researchers developing successors to the antidepressant agomelatine (B1665654) performed a bioisosteric modulation of its naphthalene (B1677914) ring. nih.gov Replacing the naphthalene core with an isoquinoline or tetrahydroisoquinoline ring led to potent melatonergic agonists. nih.gov Notably, the introduction of the nitrogen atom in the isoquinoline ring, while slightly decreasing binding affinity, resulted in a significant improvement in the pharmacokinetic properties of the compounds. nih.gov

Bioisosteric replacement can also be used to fine-tune metabolic stability. For example, replacing a metabolically stable methyl group with an amino group can introduce a "soft spot" for metabolic enzymes, allowing for better control over the drug's half-life. ufrj.br The thoughtful application of bioisosterism allows chemists to address specific liabilities in a lead compound while retaining or enhancing its desired biological activity. nih.gov

The following table provides examples of bioisosteric replacements in isoquinoline drug design.

| Original Group/Scaffold | Bioisosteric Replacement | Lead Compound/Series | Rationale for Replacement | Outcome | Reference |

| Naphthalene Ring | Isoquinoline/Tetrahydroisoquinoline | Agomelatine Successors | Improve pharmacokinetic properties. | Maintained potent agonism with notably improved pharmacokinetics. | nih.gov |

| Catechol Hydroxyls | Chlorine Atoms | Isoproterenol | Increase metabolic stability and change pharmacodynamic profile. | Created an antagonist (Dichloroisoproterenol) with a longer half-life. | ufrj.br |

| Isoxazole Heterocycle | Pyridine, Oxadiazole, or Acyl Group | (3-methyl-5-isoxazolyl)methylene-azacyclic compounds | Explore alternative hinge-binding motifs for nicotinic receptors. | Resulted in ligands with high to moderate affinity. | nih.gov |

| Methyl Group | Amino Group | Celecoxib Precursor | Introduce a metabolic soft spot to reduce a very long half-life. | Optimized half-life for clinical use (Celecoxib). | ufrj.br |

These strategies demonstrate the versatility of bioisosterism as a tool for molecular modification, enabling the transformation of a promising lead compound into a viable drug candidate. researchgate.netspirochem.com

Computational Chemistry and Chemoinformatics for Isoquinoline Research

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to elucidating the molecular and electronic characteristics of 1,3-Dichloro-7-methoxyisoquinoline. These calculations provide a basis for understanding its stability, reactivity, and spectroscopic properties.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum energy state on the potential energy surface. For this compound, this analysis would typically be performed using DFT methods, such as the B3LYP functional with a basis set like 6-311++G(d,p). nih.gov The process systematically adjusts the positions of the atoms to find the conformation with the lowest possible energy.

Conformational analysis further explores the different spatial arrangements (conformers) of the molecule that can exist due to the rotation around single bonds, such as the bond connecting the methoxy (B1213986) group to the isoquinoline (B145761) ring. By calculating the relative energies of these different conformers, the most stable and likely observable structure in experimental conditions can be identified. The optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles, provide a precise structural model. nih.gov

Table 1: Representative Optimized Geometrical Parameters for this compound (Hypothetical Data) This table illustrates the type of data obtained from geometry optimization. Actual values require specific computational studies.

| Parameter | Atom Connection | Predicted Value (Å or °) |

| Bond Length | C1-Cl | 1.74 |

| Bond Length | C3-Cl | 1.73 |

| Bond Length | C7-O | 1.36 |

| Bond Length | O-CH3 | 1.43 |

| Bond Angle | N-C1-C8a | 124.5 |

| Bond Angle | C4-C3-Cl | 121.0 |

| Dihedral Angle | C6-C7-O-C(H3) | 180.0 |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (EHOMO-LUMO) is a critical indicator of molecular stability and reactivity; a larger gap implies higher stability and lower chemical reactivity. wikipedia.org

For this compound, FMO analysis would predict the regions of the molecule most susceptible to electrophilic and nucleophilic attack. Reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated from the HOMO and LUMO energies to quantify its reactive nature.

Table 2: Frontier Molecular Orbital Properties and Reactivity Descriptors (Hypothetical Data) This table shows typical parameters derived from FMO analysis. Actual values require specific computational studies.

| Parameter | Description | Predicted Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |

| Energy Gap (ΔE) | LUMO - HOMO Energy | 5.3 |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 1.2 |

| Global Hardness (η) | (I - A) / 2 | 2.65 |

| Electrophilicity Index (ω) | (I + A)² / (8 * η) | 1.37 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule, translating complex wavefunctions into the familiar language of Lewis structures, lone pairs, and bonding/antibonding orbitals. wikipedia.orgwisc.edu This method is particularly useful for analyzing intramolecular charge transfer (ICT) interactions, which occur when electron density is delocalized from a filled (donor) orbital to a vacant (acceptor) orbital. nih.gov

In this compound, NBO analysis can quantify the stabilization energy associated with these ICT events, such as the delocalization of lone pair electrons from the nitrogen or oxygen atoms into antibonding π* orbitals of the aromatic system. These interactions are crucial for understanding the molecule's electronic structure and resonance stabilization. nih.gov The analysis reveals the nature of the chemical bonds (e.g., covalent vs. ionic character) and the hybridization of the atomic orbitals. wikipedia.org

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structure.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, a predicted NMR spectrum can be generated that aids in the assignment of experimental peaks.

IR (Infrared): The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. The resulting theoretical IR spectrum helps in assigning the vibrational modes observed in experimental FT-IR spectroscopy, linking specific peaks to functional group vibrations like C-Cl, C=N, and C-O stretching. nih.gov

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic transitions. It calculates the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in a UV-Vis spectrum. nih.gov This provides insight into the electronic structure and the nature of the transitions (e.g., π→π*).

In Silico Screening and Virtual Ligand Design

In silico screening involves using computational methods to search large databases of compounds to identify molecules that are likely to bind to a biological target, such as a protein or enzyme. nih.gov If this compound were identified as a scaffold of interest, virtual screening could be used to find derivatives with potentially improved activity. This process often involves:

Pharmacophore Modeling: Identifying the key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) of a known active ligand to create a 3D template. mdpi.com

Virtual Screening: Filtering a compound library to find molecules that match the pharmacophore model.

Molecular Docking: Simulating the binding of the "hit" molecules into the active site of the target protein to predict their binding affinity and orientation. nih.gov

This approach accelerates the drug discovery process by prioritizing a smaller number of promising candidates for experimental testing. nih.gov

Molecular Dynamics Simulations for Binding Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. frontiersin.org If this compound or a derivative is studied as a ligand for a biological target, MD simulations can be used to:

Assess Complex Stability: An MD simulation of the ligand-protein complex can evaluate the stability of the binding pose predicted by docking. nih.gov By monitoring parameters like the root-mean-square deviation (RMSD) of the ligand, one can see if it remains stably bound in the active site.

Analyze Binding Interactions: Simulations reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that maintain the ligand's position in the binding pocket over time. scielo.br

Calculate Binding Free Energy: Advanced techniques like MM-PBSA/GBSA can be applied to MD simulation trajectories to provide a more accurate estimate of the binding free energy, which is a better indicator of binding affinity than docking scores alone. nih.gov

Advanced Analytical and Spectroscopic Characterization of Isoquinoline Compounds

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for confirming the elemental composition of a molecule with exceptional accuracy. For 1,3-Dichloro-7-methoxyisoquinoline, HRMS provides a precise measurement of its mass-to-charge ratio (m/z), which can be used to validate its molecular formula, C₁₀H₇Cl₂NO.

The theoretical monoisotopic mass of this compound is calculated to be 226.99046 Da. uni.lu An experimental HRMS analysis would be expected to yield a mass measurement that corresponds closely to this theoretical value, typically within a few parts per million (ppm), thereby confirming the compound's elemental makeup. The high resolution of the technique allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

Data from HRMS can be presented in a table format, comparing the theoretical and experimentally observed mass.

| Ion Species | Theoretical m/z | Observed m/z | Mass Error (ppm) |

|---|---|---|---|

| [M+H]⁺ | 227.99774 | Data Not Available | Data Not Available |

| [M+Na]⁺ | 249.97968 | Data Not Available | Data Not Available |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise molecular structure of a compound by probing the magnetic properties of atomic nuclei. A full suite of NMR experiments, including ¹H NMR, ¹³C NMR, and Heteronuclear Multiple Bond Correlation (HMBC), would be required to definitively map the connectivity of atoms within the this compound molecule.

¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to observe signals corresponding to the aromatic protons on the isoquinoline (B145761) core and the protons of the methoxy (B1213986) group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be critical for assigning each proton to its specific position.

¹³C NMR: This technique maps the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal, including the two carbons bearing chlorine atoms, the carbon attached to the methoxy group, and the remaining aromatic carbons.

HMBC: This two-dimensional NMR experiment reveals long-range correlations between protons and carbons (typically over two to three bonds). This is particularly useful for connecting different fragments of the molecule and confirming the placement of substituents, such as the methoxy group at the C-7 position and the chlorine atoms at the C-1 and C-3 positions.

Detailed findings from these experiments would be tabulated to provide a clear reference for the structural assignment.

¹H NMR Data (Predicted)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -OCH₃ | Data Not Available | Data Not Available | Data Not Available | 3H |

| Ar-H | Data Not Available | Data Not Available | Data Not Available | 1H |

| Ar-H | Data Not Available | Data Not Available | Data Not Available | 1H |

| Ar-H | Data Not Available | Data Not Available | Data Not Available | 1H |

¹³C NMR Data (Predicted)

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-1 | Data Not Available |

| C-3 | Data Not Available |

| C-4 | Data Not Available |

| C-4a | Data Not Available |

| C-5 | Data Not Available |

| C-6 | Data Not Available |

| C-7 | Data Not Available |

| C-8 | Data Not Available |

| C-8a | Data Not Available |

| -OCH₃ | Data Not Available |

Chromatographic Techniques for Separation and Quantification (HPLC, UPLC-MS)

Chromatographic methods are indispensable for separating the target compound from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (MS), provide robust platforms for this purpose.

The development of an HPLC or UPLC method for this compound would involve optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (e.g., a gradient of acetonitrile and water with a modifier like formic acid), flow rate, and column temperature. The retention time of the compound under specific chromatographic conditions is a key identifier. When coupled to a mass spectrometer, the resulting UPLC-MS system allows for simultaneous separation and mass detection, providing a high degree of certainty in both identification and quantification.

A typical data table for a chromatographic method would include the following parameters:

| Parameter | Value/Condition |

|---|---|

| Column | Data Not Available |

| Mobile Phase | Data Not Available |

| Flow Rate | Data Not Available |

| Detection Wavelength (UV) | Data Not Available |

| Retention Time | Data Not Available |

| Mass Detection (m/z) | Data Not Available |

Vibrational Spectroscopy (FT-IR, FT-Raman, SERS) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR), Fourier-Transform Raman (FT-Raman), and Surface-Enhanced Raman Spectroscopy (SERS), offers a molecular fingerprint of a compound by probing its vibrational modes.

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, causing vibrations of specific bonds. The FT-IR spectrum of this compound would show characteristic absorption bands for C-H stretching of the aromatic and methoxy groups, C=C and C=N stretching within the isoquinoline ring, C-O stretching of the methoxy ether linkage, and C-Cl stretching.

FT-Raman Spectroscopy: As a complementary technique to FT-IR, Raman spectroscopy provides information on similar vibrational modes but is based on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

SERS: This technique can dramatically enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface, allowing for the detection of very low concentrations of the analyte.

The combination of these techniques provides a comprehensive vibrational profile of this compound.

Key Vibrational Bands (Predicted)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | Data Not Available |

| Aliphatic C-H Stretch (-OCH₃) | Data Not Available |

| C=C / C=N Ring Stretch | Data Not Available |

| C-O Stretch | Data Not Available |

| C-Cl Stretch | Data Not Available |

Pharmacological and Biological Applications of Isoquinoline Derivatives: Translational Research Perspectives

Modulation of Neurological and Inflammatory Pathways

Anti-inflammatory Effects

A thorough search of scientific databases yields no studies specifically investigating the anti-inflammatory properties of 1,3-Dichloro-7-methoxyisoquinoline. While other isoquinoline (B145761) derivatives have been explored for such effects, for instance, the fungal metabolite 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman, which has shown to suppress pro-inflammatory markers, no such data exists for the dichlorinated isoquinoline nih.gov. Similarly, 7-methoxycryptopleurine, a phenanthroquinolizidine containing a methoxyisoquinoline moiety, has demonstrated potent anti-inflammatory activity, but this compound is structurally distinct from this compound nih.gov.

Agonist Activity at Specific Receptors (e.g., TRPM5)

There is no available research to suggest that this compound acts as an agonist at the Transient Receptor Potential Cation Channel Subfamily M Member 5 (TRPM5) or any other specifically cited receptors. Research into TRPM5 agonists has identified other classes of molecules, such as benzo[d]isothiazole derivatives, as potent and selective agonists, but does not mention the subject compound nih.gov.

Enzyme Inhibitory Activities (e.g., Monoamino Oxidase, IRAK4, Falcipain)

No evidence was found to indicate that this compound possesses inhibitory activity against monoamine oxidase (MAO), Interleukin-1 Receptor Associated Kinase 4 (IRAK4), or falcipain.

Monoamine Oxidase (MAO): The class of MAO inhibitors is well-established and includes various chemical structures. drugbank.comnih.govwikipedia.orgdrugs.comclevelandclinic.org However, this compound is not listed among known MAO inhibitors.

IRAK4: While complex isoquinoline-based molecules have been developed as potent and selective IRAK4 inhibitors, such as 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide, there is no data linking this compound to IRAK4 inhibition nih.govnih.gov.

Falcipain: Research into inhibitors of the malaria parasite protease falcipain has focused on various chemical scaffolds, including peptidomimetics and natural product analogues like gallinamide A, but does not include this compound mdpi.comnih.govnih.gov.

Multi-Drug Resistance Reversal Potentials

There are no published findings to suggest that this compound has any potential to reverse multi-drug resistance (MDR) in cancer cells. The reversal of MDR is a significant area of research, with studies focusing on various mechanisms and compounds, such as the inhibition of P-glycoprotein, but none have investigated the specific role of this compound nih.govnih.gov.

Emerging Avenues and Future Research Directions in 1,3 Dichloro 7 Methoxyisoquinoline Chemistry

Exploration of Unexplored Bioisosterism in Drug Design

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar physical or chemical properties, is a cornerstone of modern drug design. researchgate.netslideshare.net This approach is used to enhance potency, improve selectivity, reduce toxicity, and optimize pharmacokinetic properties. researchgate.netnih.govencyclopedia.pub For 1,3-dichloro-7-methoxyisoquinoline, several unexplored bioisosteric replacements could lead to the discovery of novel therapeutic agents.

The chlorine atoms at the 1 and 3 positions are prime candidates for bioisosteric replacement. As classical bioisosteres, halogens like fluorine and bromine could be substituted to fine-tune the electronic and lipophilic character of the molecule. u-tokyo.ac.jp Non-classical bioisosteres offer more diverse possibilities. For instance, replacing the chloro groups with trifluoromethyl (CF3) or cyano (CN) groups could dramatically alter the compound's interaction with biological targets. The 7-methoxy group also presents opportunities for modification. It could be replaced with other small alkoxy groups, a hydroxyl group (a common bioisostere for methoxy), or a more complex ether to explore changes in solubility and hydrogen bonding capacity. u-tokyo.ac.jp

The goal of such modifications is to modulate the molecule's properties to create more effective drugs. encyclopedia.pub By systematically applying the principles of bioisosterism, researchers can develop a library of this compound analogs with a wide range of physicochemical and pharmacological profiles. researchgate.net

Table 1: Potential Bioisosteric Replacements for this compound

| Position | Original Group | Potential Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|---|

| 1 and 3 | Chloro (Cl) | Fluoro (F), Bromo (Br) | Modulate halogen bonding and lipophilicity. |

| 1 and 3 | Chloro (Cl) | Trifluoromethyl (CF3) | Increase metabolic stability and lipophilicity. |

| 1 and 3 | Chloro (Cl) | Cyano (CN) | Alter electronic properties and act as a hydrogen bond acceptor. |

| 7 | Methoxy (B1213986) (OCH3) | Hydroxyl (OH) | Introduce hydrogen bonding capability and alter solubility. |

| 7 | Methoxy (OCH3) | Ethoxy (OCH2CH3) | Fine-tune steric bulk and lipophilicity. |

| 7 | Methoxy (OCH3) | Methylamino (NHCH3) | Introduce a basic center and hydrogen bonding. |

Development of Targeted Delivery Systems for Isoquinoline-Based Therapeutics

While the intrinsic activity of a drug is crucial, its effective delivery to the target site is equally important for therapeutic success. Targeted drug delivery systems aim to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and reducing systemic toxicity. nih.govhilarispublisher.com For therapeutics derived from the this compound scaffold, particularly in oncology, targeted delivery systems could be a game-changer.

One promising approach involves the use of liposomes. nih.govnih.govplos.org These are microscopic vesicles that can encapsulate both hydrophobic and hydrophilic drugs. frontiersin.org For an isoquinoline-based anticancer agent, liposomes can improve solubility and can be engineered for targeted delivery. nih.govnih.govplos.org By conjugating the liposome (B1194612) surface with ligands that bind to receptors overexpressed on tumor cells, such as transferrin, the drug can be selectively delivered to the cancer cells. nih.govnih.govplos.orgilo.org

Other nanocarrier systems like polymeric nanoparticles, dendrimers, and solid lipid nanoparticles also offer platforms for targeted delivery. nih.govmdpi.com These systems can be designed to release their drug payload in response to specific stimuli within the tumor microenvironment, such as changes in pH or the presence of certain enzymes. frontiersin.org The development of such advanced delivery systems for this compound derivatives could significantly enhance their therapeutic potential.

Integration of Artificial Intelligence and Machine Learning in Isoquinoline (B145761) Discovery

The discovery of new drugs is a time-consuming and expensive process. nih.gov Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate this process by predicting the properties and activities of novel compounds. mdpi.comnih.gov For the this compound scaffold, AI and ML can be integrated at various stages of the discovery pipeline.

Machine learning models can be trained on existing data of isoquinoline derivatives to predict the biological activity of new, virtual compounds. nih.govmdpi.comnih.gov By analyzing the chemical structures and known activities of a set of molecules, these models can identify key structural features that are important for a desired biological effect. acs.org This allows for the rapid screening of large virtual libraries of this compound analogs to prioritize the most promising candidates for synthesis and testing. mit.educam.ac.uk

AI can also be used to predict pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and potential toxicity. nih.gov By identifying compounds with unfavorable properties early in the discovery process, researchers can focus their efforts on candidates with a higher probability of success. Furthermore, AI algorithms can assist in designing novel molecular structures with desired therapeutic profiles, expanding the chemical space around the this compound core. mdpi.com

Table 2: Applications of AI/ML in Isoquinoline Drug Discovery

| Application Area | AI/ML Technique | Potential Impact on this compound Research |

|---|---|---|

| Hit Identification | Virtual Screening, Deep Learning | Rapidly screen virtual libraries to identify potential bioactive derivatives. |

| Lead Optimization | Quantitative Structure-Activity Relationship (QSAR) | Predict the activity of new analogs to guide synthetic efforts. |

| ADME/Toxicity Prediction | Predictive Modeling | Identify and eliminate compounds with poor pharmacokinetic profiles or potential toxicity early on. |

| De Novo Drug Design | Generative Models | Design novel isoquinoline structures with optimized properties. |

Advances in Radiopharmaceutical Applications (e.g., for Imaging Tau Aggregates)

Radiopharmaceuticals are drugs containing radioactive isotopes that can be used for both diagnostic imaging and therapy. nih.gov Positron Emission Tomography (PET) is a powerful imaging technique that uses radiotracers to visualize and quantify biological processes in the body. nih.gov There is a significant interest in developing PET tracers for imaging tau protein aggregates, which are a hallmark of Alzheimer's disease and other neurodegenerative disorders called tauopathies. nih.goveurekalert.orgmdpi.com

Several isoquinoline-based compounds have shown promise as PET tracers for imaging tau. nih.gov For example, [18F]JNJ-64326067 is an isoquinoline derivative that has been identified as a potent and selective binder to aggregated tau. nih.gov This highlights the potential of the isoquinoline scaffold in this area. The this compound structure could serve as a starting point for the development of new tau PET tracers. The chlorine and methoxy groups can be modified or replaced with other functionalities to optimize binding affinity, selectivity for tau over other proteins like amyloid-beta, and pharmacokinetic properties such as brain penetration and washout. nih.govauntminnie.com

The development of a successful PET tracer based on this scaffold would provide a valuable tool for the early diagnosis of Alzheimer's disease, monitoring disease progression, and evaluating the efficacy of new anti-tau therapies. auntminnie.com

Large-Scale Production and Industrial Synthesis of Isoquinoline Derivatives

The transition from a laboratory-scale synthesis to large-scale industrial production is a critical step in the development of any new chemical entity, whether it be a pharmaceutical or a material. For this compound and its derivatives, developing an efficient, scalable, and cost-effective synthesis is essential for their eventual application.

Classical methods for isoquinoline synthesis include the Bischler-Napieralski and Pomeranz–Fritsch reactions. wikipedia.orgslideshare.netslideshare.net While effective in the lab, these methods often require harsh conditions and may not be ideal for large-scale production. More modern synthetic approaches, such as transition-metal-catalyzed cross-coupling and C-H activation reactions, offer more efficient and versatile routes to highly substituted isoquinolines. nih.govnih.govorganic-chemistry.org

The challenge in scaling up the synthesis of this compound lies in ensuring high yields, purity, and reproducibility while minimizing cost and environmental impact. Process optimization would involve a detailed study of reaction parameters, solvent selection, catalyst loading, and purification methods. The development of a robust and scalable synthetic route is a crucial final step to enable the widespread use of this promising class of compounds.

Table 3: Comparison of Isoquinoline Synthesis Methods

| Synthesis Method | Description | Advantages | Potential Challenges for Scale-Up |

|---|---|---|---|

| Bischler-Napieralski Reaction | Cyclodehydration of a β-phenylethylamine. wikipedia.org | Well-established, readily available starting materials. | Often requires harsh dehydrating agents and high temperatures. |

| Pomeranz–Fritsch Reaction | Reaction of a benzaldehyde (B42025) with an aminoacetoaldehyde diethyl acetal (B89532) in acid. wikipedia.org | Good for certain substitution patterns. | Can have issues with regioselectivity and yield. |

| Catalytic C-H Annulation | Rhodium or Ruthenium-catalyzed reaction of an oxime or amine with an alkyne. organic-chemistry.org | High atom economy, access to diverse structures. | Cost and availability of the metal catalyst, potential for catalyst poisoning. |

| Condensation/Trapping | Condensation of lithiated o-tolualdehyde imines with nitriles. nih.gov | High versatility for creating polysubstituted isoquinolines. | Requires cryogenic conditions and use of organolithium reagents. |

Q & A

Q. How can researchers design controlled experiments to assess the compound’s pharmacokinetic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products